molecular formula C38H63N7O8 B1678227 神经介素N CAS No. 102577-25-3

神经介素N

货号: B1678227
CAS 编号: 102577-25-3
分子量: 745.9 g/mol
InChI 键: RZMLVIHXZGQADB-YLUGYNJDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

神经介素 N 在科学研究中具有广泛的应用范围:

    化学: 用作研究肽合成和修饰技术的一种模型肽。

    生物学: 研究其在神经和肠道功能中的作用,以及其与神经降压素受体的相互作用。

    医学: 研究其在疼痛管理和体温调节等疾病中的潜在治疗效果。

    工业: 用于开发基于肽的药物以及作为分析技术中的参考化合物。

作用机制

神经介素 N 主要通过与神经降压素 2 型 G 蛋白偶联受体结合来发挥作用。 这种相互作用触发了一系列细胞内信号通路,导致体温过低和镇痛等生理反应 。肽的作用机制涉及神经递质释放的调节以及与神经系统中其他信号分子的相互作用。

生化分析

Biochemical Properties

Neuromedin N is involved in several biochemical reactions. It interacts with neurotensin type 2 G protein-coupled receptors, which are primarily found in the brain and gut. These interactions lead to various physiological effects, such as hypothermia and analgesia . Neuromedin N is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide.

Cellular Effects

Neuromedin N influences various cellular processes. In neural tissues, it modulates neuronal activity, leading to effects such as hypothermia and analgesia . In the gut, neuromedin N regulates gastrointestinal motility and secretion . It also affects cell signaling pathways by binding to neurotensin type 2 receptors, which activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway .

Molecular Mechanism

The molecular mechanism of neuromedin N involves its binding to neurotensin type 2 G protein-coupled receptors. This binding activates the receptors, leading to the activation of downstream signaling pathways, such as the MAPK pathway . Neuromedin N also interacts with other biomolecules, including aminopeptidase M, which degrades the peptide . These interactions result in various physiological effects, including hypothermia and analgesia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neuromedin N can change over time. The stability and degradation of neuromedin N are influenced by various factors, including the presence of degrading enzymes like aminopeptidase M . Long-term studies have shown that neuromedin N can have sustained effects on cellular function, such as prolonged hypothermia and analgesia .

Dosage Effects in Animal Models

The effects of neuromedin N vary with different dosages in animal models. At low doses, neuromedin N induces hypothermia and analgesia . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances . Threshold effects have been observed, where a minimum dose is required to elicit significant physiological responses .

Metabolic Pathways

Neuromedin N is involved in several metabolic pathways. It is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide. Neuromedin N also interacts with aminopeptidase M, which degrades the peptide . These interactions affect metabolic flux and metabolite levels in the body.

Transport and Distribution

Neuromedin N is transported and distributed within cells and tissues through various mechanisms. It binds to neurotensin type 2 G protein-coupled receptors, which facilitate its transport and localization . Neuromedin N is primarily found in neural and intestinal tissues, where it exerts its physiological effects . The peptide’s distribution is influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of neuromedin N is primarily in the neural and intestinal tissues. It is synthesized in the endoplasmic reticulum and processed in the Golgi apparatus before being transported to its target sites . Neuromedin N’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications, such as cleavage by prohormone convertases, direct neuromedin N to its specific compartments .

准备方法

合成路线和反应条件: 神经介素 N 可以使用固相肽合成 (SPPS) 合成,这是一种常用的生产肽的方法。该过程涉及将受保护的氨基酸依次添加到连接在固体树脂上的生长肽链上。典型的反应条件包括使用 HBTU(O-苯并三唑-N,N,N',N'-四甲基-脲-六氟磷酸盐)等偶联试剂和 DIPEA(N,N-二异丙基乙胺)等碱来促进肽键形成。脱保护步骤通常涉及使用 TFA(三氟乙酸)从氨基酸中去除保护基团。

工业生产方法: 神经介素 N 的工业生产遵循与实验室合成类似的原理,但规模更大。使用自动肽合成仪来提高效率和产量。合成肽的纯化通常通过高效液相色谱 (HPLC) 完成,确保最终产品的纯度和质量。

化学反应分析

反应类型: 神经介素 N 可以发生各种化学反应,包括:

    氧化: 神经介素 N 可以被氧化,尤其是在酪氨酸残基上,使用过氧化氢或碘等试剂。

    还原: 还原反应可以靶向二硫键(如果存在),使用二硫苏糖醇 (DTT) 等试剂。

    取代: 神经介素 N 中的氨基酸残基可以通过定点诱变或化学修饰进行取代。

常用试剂和条件:

    氧化: 过氧化氢、碘。

    还原: 二硫苏糖醇 (DTT)、三(2-羧乙基)膦 (TCEP)。

    取代: 定点诱变试剂、化学修饰剂,如 N-乙基-N'-二甲基氨基丙基碳二亚胺 (EDC)。

主要产物: 从这些反应中形成的主要产物取决于所做的具体修饰。例如,酪氨酸的氧化会导致二酪氨酸的形成,而二硫键的还原会导致游离硫醇基团。

相似化合物的比较

神经介素 N 与神经降压素密切相关,它们共享一个相似的先体多肽。神经介素 N 具有不同的生理作用和受体相互作用。其他类似化合物包括:

    神经降压素: 与神经介素 N 共享一个先体,但具有不同的受体亲和力和生理作用。

    P 物质: 另一种参与疼痛感知和炎症反应的神经肽。

    血管活性肠肽 (VIP): 参与平滑肌松弛和血管舒张。

神经介素 N 的独特性在于它与特定受体的相互作用以及它介导的独特生理作用,这使它与其他神经肽区别开来。

属性

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMLVIHXZGQADB-YLUGYNJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145280
Record name Neuromedin N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102577-25-3
Record name Neuromedin N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuromedin N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neuromedin N
Reactant of Route 2
Reactant of Route 2
Neuromedin N
Reactant of Route 3
Reactant of Route 3
Neuromedin N
Reactant of Route 4
Neuromedin N
Reactant of Route 5
Neuromedin N
Reactant of Route 6
Reactant of Route 6
Neuromedin N
Customer
Q & A

Q1: What is Neuromedin N (NN)?

A1: Neuromedin N (NN) is a hexapeptide, meaning it consists of six amino acids. It's structurally related to Neurotensin (NT), sharing a four-amino acid sequence homology at its C-terminus. []

Q2: What is the primary target of NN?

A2: NN primarily interacts with Neurotensin receptors (NTRs), specifically showing affinity for the subtype-1 NT receptor (hNTS1). [, ]

Q3: How does NN binding to NTRs affect cellular processes?

A3: NN binding activates hNTS1, similar to NT, although it demonstrates lower potency compared to NT. [] This activation can trigger various downstream effects depending on the cell type and receptor distribution.

Q4: Does NN have any effects on dopaminergic neurotransmission?

A4: Research suggests that NN might play a role in modulating dopaminergic neurotransmission. While it demonstrates less potency than NT in inhibiting dopamine-induced hyperactivity in the nucleus accumbens, NN exhibits greater potency than NT in increasing spontaneous motor activity and dopamine metabolism in various brain regions when injected into the ventral tegmental area. []

Q5: Can you explain the distinct pharmacological profiles of NN and NT despite sharing a common receptor?

A5: Although NN and NT interact with the same receptor, they undergo different metabolic processes in various brain regions. For example, NN is metabolized significantly faster than NT in the nucleus accumbens and ventral tegmental area. This difference in metabolic rates, attributed to variations in enzyme activity, likely contributes to their distinct pharmacological profiles. [, ]

Q6: What is the amino acid sequence of NN?

A6: The amino acid sequence of NN is Lysine-Isoleucine-Proline-Tyrosine-Isoleucine-Leucine. []

Q7: Does the structure of NN differ across species?

A7: While the structure of porcine NN is well-established, a related peptide, [Alanine2]-Neuromedin N, has been isolated from the African lungfish. This variant contains a single amino acid substitution (Alanine for Isoleucine) at position 2 compared to porcine NN. []

Q8: How do structural modifications impact NN activity?

A8: Studies using radiolabeled NN analogues with modifications at the α, ε1, and ε2 amino groups of [Lysine2]-Neuromedin N have provided insights into the structure-activity relationship. α-modified analogues exhibited binding properties similar to NT. In contrast, ε1- and ε2-modified analogues displayed selectivity for the GTP-sensitive fraction of NTRs, highlighting the importance of these positions for G protein coupling. []

Q9: How stable are the large precursor forms of NN compared to the mature peptide?

A9: Large Neuromedin N (large NN), a precursor form, exhibits greater resistance to degradation compared to the mature NN peptide. []

Q10: What is the significance of the increased stability of large NN?

A10: The enhanced stability of large NN suggests it might function as a long-lasting activator of hNTS1 in specific physiological and pathological conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。